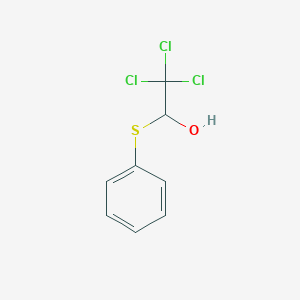

2,2,2-Trichloro-1-phenylsulfanylethanol

Description

2,2,2-Trichloro-1-phenylsulfanylethanol (molecular formula: C₈H₇Cl₃OS) is a halogenated ethanol derivative featuring a trichloromethyl group (-CCl₃) and a phenylsulfanyl (S-Ph) substituent on adjacent carbons. The trichloromethyl group imparts significant electron-withdrawing effects, while the phenylsulfanyl moiety contributes steric bulk and possible metabolic stability.

Properties

CAS No. |

33243-78-6 |

|---|---|

Molecular Formula |

C8H7Cl3OS |

Molecular Weight |

257.6 g/mol |

IUPAC Name |

2,2,2-trichloro-1-phenylsulfanylethanol |

InChI |

InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H |

InChI Key |

BSWOCIGVUZRVJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trichloro-1-phenylsulfanylethanol may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dichloromethyl or methyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Structural Analogues: Halogenated Ethanol Derivatives

The following table compares 2,2,2-Trichloro-1-phenylsulfanylethanol with key analogues identified in the evidence:

Key Observations:

Halogen Effects: The trichloro (-CCl₃) group in the target compound increases molecular weight and polarizability compared to trifluoro (-CF₃) analogues (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol) . Chlorine’s larger atomic radius may enhance steric hindrance and alter reaction kinetics in substitution or elimination reactions. Fluorinated analogs (e.g., 2,2,2-Trifluoro-1-(p-tolyl)ethanol) exhibit higher thermal stability and resistance to enzymatic degradation, making them preferable in drug design .

Functional Group Variations: The phenylsulfanyl (-S-Ph) group in the target compound differs from aryl ketones (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone ) or triazole-linked sulfanyls (). The sulfur atom may act as a leaving group or participate in redox reactions, unlike inert aryl groups.

Biological Activity :

- Compounds with triazole cores () demonstrate marked bioactivity, suggesting that the target compound’s phenylsulfanyl group could be modified to incorporate heterocycles for enhanced pharmacological properties .

Physicochemical and Reactivity Trends

| Property | 2,2,2-Trichloro-1-phenylsulfanylethanol | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 2,2,2-Trifluoro-1-(p-tolyl)ethanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.57 | 216.58 | 190.16 |

| Boiling Point | High (estimated >200°C) | Moderate (~180°C) | Moderate (~170°C) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~2.2 |

| Reactivity | Susceptible to nucleophilic substitution at -CCl₃ | Stable under basic conditions | Prone to oxidation at -OH |

Notes:

- The target compound’s higher lipophilicity (LogP ~3.5) compared to fluorinated analogs may improve membrane permeability but could also increase bioaccumulation risks.

- Trichloromethyl groups are known to undergo hydrolysis or elimination under acidic/basic conditions, whereas trifluoromethyl groups are more inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.